molecular formula C9H7F3O4 B1530815 2-Methoxy-6-(trifluoromethoxy)benzoic acid CAS No. 433330-72-4

2-Methoxy-6-(trifluoromethoxy)benzoic acid

Cat. No. B1530815
M. Wt: 236.14 g/mol
InChI Key: ONXRZSWMXWCTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-6-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C9H7F3O41. It is not intended for human or veterinary use and is used for research purposes only1.



Synthesis Analysis

The synthesis of compounds similar to “2-Methoxy-6-(trifluoromethoxy)benzoic acid” has been discussed in various studies. For instance, 2-(Trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety2. However, the specific synthesis process for “2-Methoxy-6-(trifluoromethoxy)benzoic acid” is not readily available in the search results.



Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-(trifluoromethoxy)benzoic acid” can be analyzed based on its molecular formula, C9H7F3O41. However, the specific 3D structure is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving “2-Methoxy-6-(trifluoromethoxy)benzoic acid” are not readily available in the search results. However, it’s worth noting that similar compounds have been used in various chemical reactions. For example, 2-(Trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-6-(trifluoromethoxy)benzoic acid” are not fully detailed in the search results. However, it’s known that the compound has a molecular weight of 236.14 g/mol1.


Scientific Research Applications

Synthesis and Luminescent Properties

  • Synthesis and Luminescent Properties of Lanthanide Benzoates : Sivakumar, Reddy, Cowley, and Vasudevan (2010) explored the synthesis of lanthanide coordination compounds using derivatives of benzoic acid, including those with methoxy and trifluoromethoxy groups. They examined the influence of electron-releasing and electron-withdrawing substituents on photophysical properties, demonstrating that the incorporation of an electron-releasing substituent, like a methoxy group, can enhance the photoluminescence of Tb(3+) complexes (Sivakumar et al., 2010).

Medical Applications

  • Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives : Grell et al. (1998) investigated the structure-activity relationships in hypoglycemic benzoic acid derivatives, finding that alterations in the molecular structure, including the presence of methoxy groups, significantly affect their biological activity. This research provides insights into the potential medical applications of structurally similar compounds (Grell et al., 1998).

Chemical Synthesis and Modification

  • Site-Selective Functionalization of Benzene Derivatives : Dmowski and Piasecka-Maciejewska (1998) reported the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce various benzoic acid derivatives, including those with methoxy groups. This study highlights the chemical synthesis and modification potential of such compounds (Dmowski & Piasecka-Maciejewska, 1998).

Analytical Chemistry Applications

  • Development of Novel Fluorescence Probes : Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) designed and synthesized novel fluorescence probes based on benzoic acid derivatives for the selective detection of reactive oxygen species. This research demonstrates the application of such compounds in developing tools for biological and chemical analysis (Setsukinai et al., 2003).

Safety And Hazards

The specific safety and hazard information for “2-Methoxy-6-(trifluoromethoxy)benzoic acid” is not readily available in the search results. However, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment.


Future Directions

The future directions for the use and study of “2-Methoxy-6-(trifluoromethoxy)benzoic acid” are not specified in the search results. However, given its use in research, it’s likely that further studies will continue to explore its properties and potential applications.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

2-methoxy-6-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-5-3-2-4-6(7(5)8(13)14)16-9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXRZSWMXWCTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Castagnetti, M Schlosser - Chemistry–A European Journal, 2002 - Wiley Online Library
Judged by its capacity to promote a hydrogen/metal permutation at an ortho position, the trifluoromethoxy group is superior to both the methoxy and trifluoromethyl groups. Moreover, …

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